(1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol

Asymmetric Synthesis Chiral Intermediates Parkinson's Disease

Procure (1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol for its mandatory (1S,3S) trans configuration required in asymmetric synthesis of (S)-rasagiline and HIV-1 integrase inhibitors. The enantiomeric (1R,3R), diastereomeric cis, and racemic forms are functionally invalid—only this enantiopure scaffold ensures correct spatial presentation of amino and hydroxyl groups. Insist on (S,S)-trans-3-Amino-1-indanol for validated stereochemical performance in chiral resolution and medicinal chemistry programs.

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
CAS No. 403671-98-7
Cat. No. B127375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol
CAS403671-98-7
Synonyms(1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESC1C(C2=CC=CC=C2C1O)N
InChIInChI=1S/C9H11NO/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,8-9,11H,5,10H2/t8-,9-/m0/s1
InChIKeyPRVIGUZMXLBANS-IUCAKERBSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol (CAS: 403671-98-7): A Defined (S,S)-trans-Configured Aminoindanol Chiral Building Block


(1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol, also known as (S,S)-trans-3-Amino-1-indanol, is a chiral, enantiomerically pure organic compound characterized by its bicyclic indane structure [1]. This molecule features a defined trans stereochemical arrangement of the 3-amino and 1-hydroxyl groups on the indane ring, with both chiral centers designated as (S) . It serves primarily as a versatile synthetic intermediate and chiral building block in pharmaceutical and agrochemical research, with particular utility in the preparation of HIV integrase inhibitors and as a potential resolving agent for optical resolution [1] . Its importance stems from its rigid scaffold, which provides precise spatial orientation of its functional groups, a feature not shared by its cis-configured or racemic counterparts [1].

Why Generic Substitution Fails: The Critical Role of Absolute Stereochemistry for (1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol (CAS: 403671-98-7)


Substituting (1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol with a generic 'aminoindanol' or its alternative stereoisomers is not scientifically valid due to the stringent stereochemical requirements of its applications. Its biological and catalytic function is directly linked to the specific trans-1S,3S absolute configuration, which defines the spatial presentation of the amino and hydroxyl groups for target interactions . Using the enantiomeric (1R,3R)-form (CAS: 403672-01-5), a diastereomeric cis-form (e.g., cis-1S,2R-aminoindanol), or a racemic mixture (e.g., rac-trans-3-Amino-1-indanol, CAS: 403671-97-6) can result in a complete loss of activity, diminished enantioselectivity in asymmetric synthesis, or the introduction of an inactive or antagonistic component that interferes with the desired process [1] [2]. This necessity for precise stereochemical identity is the fundamental reason why this specific compound must be procured and not interchanged with close analogs.

Quantitative Evidence Guide: Direct Comparators for (1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol (CAS: 403671-98-7)


Absolute Configuration Defines Synthetic Utility: (1S,3S) vs. (1R,3R)-Enantiomer for Rasagiline Synthesis

The (1S,3S)-enantiomer of trans-3-amino-1-indanol is a crucial, stereospecific intermediate for the synthesis of (S)-rasagiline, a drug used for Parkinson's disease . The opposite enantiomer, (1R,3R)-trans-3-amino-1-indanol, is chemically identical in achiral environments but cannot be used to synthesize the same, active (S)-enantiomer of the drug without additional, inefficient inversion steps. The absolute configuration directly dictates the stereochemical outcome of the final pharmaceutical product, making the (1S,3S)-form a non-substitutable starting material for this application.

Asymmetric Synthesis Chiral Intermediates Parkinson's Disease

Trans vs. Cis Diastereoselectivity: A Functional Binary Distinction in HIV Protease Inhibition

The trans configuration of the amino and hydroxyl groups in (1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol is structurally distinct from the cis configuration found in related compounds like (1S,2R)-1-amino-2-indanol. The cis-diastereomer (1S,2R)-1-amino-2-indanol is an established component in HIV protease inhibitors such as Indinavir . This established application for the cis-diastereomer underscores that the trans-diastereomer, including the (1S,3S) compound, possesses a different spatial orientation and, consequently, a different biological and chemical reactivity profile. The trans scaffold is explored for other targets, such as HIV integrase, highlighting distinct functional roles .

Medicinal Chemistry HIV Protease Inhibitors Antiviral Research

Enantiopurity in Chiral Resolving Agents: Single (S,S)-Enantiomer vs. Racemic Mixture

(1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol is being investigated as an enantiomerically pure resolving agent for optical resolution [1]. In this role, its function is contingent upon its 100% enantiomeric purity. The racemic mixture, rac-trans-3-Amino-1-indanol (CAS: 403671-97-6), or any sample containing a mixture of the (1S,3S) and (1R,3R) enantiomers, is unsuitable as a resolving agent because it cannot selectively interact with one enantiomer of a target racemate to form separable diastereomeric complexes. The procurement of the single, defined enantiomer is a prerequisite for any application as a chiral derivatizing or resolving agent.

Optical Resolution Analytical Chemistry Chiral Chromatography

Verified Research and Industrial Application Scenarios for (1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol (CAS: 403671-98-7)


Asymmetric Synthesis of Parkinson's Disease Therapeutics (S-Rasagiline)

Procurement is required for use as a stereospecific intermediate in the asymmetric synthesis of (S)-rasagiline. This application relies on the specific (1S,3S) absolute configuration to install the correct stereochemistry in the final drug molecule, a task that cannot be accomplished by the (1R,3R) enantiomer .

Development of Novel HIV Integrase Inhibitors

Procurement is appropriate for medicinal chemistry programs aimed at developing new inhibitors of HIV-1 integrase. The compound serves as a key chiral building block for the trans-1,3-aminoindanol scaffold, which is a distinct pharmacophore from the cis-1,2-aminoindanol core found in HIV protease inhibitors .

Formulation of Enantioselective Chromatographic Stationary Phases or Chiral Resolving Agents

Procurement is essential for developing novel methods in chiral resolution. The high enantiopurity of the (S,S)-enantiomer is a fundamental requirement for its function as a chiral derivatizing agent or as a ligand for creating enantioselective chromatographic media. The racemic mixture is not a suitable alternative for this use case .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1S,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.